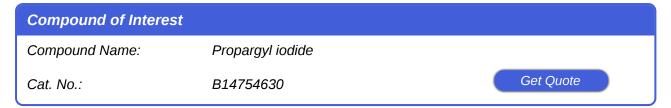


Propargyl Iodide: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical whitepaper provides an in-depth overview of **propargyl iodide**, a versatile reagent in organic synthesis, with a focus on its chemical properties, synthesis, and applications in drug development and research. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

Propargyl iodide, a valuable building block in organic synthesis, is a colorless liquid with a pungent odor.[1] It is soluble in organic solvents and plays a crucial role in the preparation of various pharmaceuticals and agrochemicals.[1]

CAS Number: 659-86-9[2][3]

Synonyms: 1-lodo-2-propyne, 3-lodo-1-propyne, 3-lodopropyne, 3-iodoprop-1-yne.[4]

Quantitative Data

The physical and spectral properties of **propargyl iodide** are summarized in the tables below.

Table 1: Physical and Chemical Properties



Property	Value
Molecular Formula	C ₃ H ₃ I[2][3]
Molecular Weight	165.96 g/mol [3][4]
Boiling Point	115.98°C (rough estimate)
Density	2.0580 g/cm³ (rough estimate)
Flash Point	45.3°C
Refractive Index	1.5780 (estimate)

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
3.523	t	-CH ₂ I
2.193	t	≡C-H

Table 3: FT-IR Spectral Data

Peak (cm ⁻¹)	Functional Group
3300-3250	≡C-H stretch
2120-2100	-C≡C- stretch
1450-1400	-CH ₂ - bend
600-500	C-I stretch

Table 4: Mass Spectrometry Data



m/z	Interpretation
166	[M] ⁺ (Molecular Ion)[4]
39	[C₃H₃]+ (Propargyl cation)[4]
38	[C ₃ H ₂] ⁺

Synthesis of Propargyl Iodide

Propargyl iodide is commonly synthesized from propargyl alcohol. One established method involves the use of triphenylphosphine and iodine.

Experimental Protocol: Synthesis from Propargyl Alcohol

This protocol outlines the regionelective conversion of a primary alcohol to an iodide using triphenylphosphine and iodine.[5]

Materials:

- · Propargyl alcohol
- Triphenylphosphine
- Iodine
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve propargyl alcohol and triphenylphosphine in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.



- Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure propargyl
 iodide.

Applications in Organic Synthesis

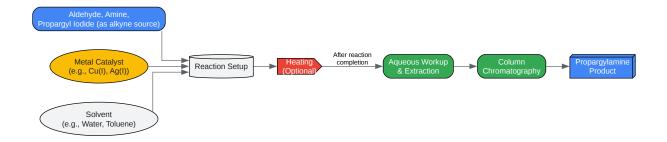
Propargyl iodide is a key reagent in various organic transformations, most notably in the A³ (Aldehyde-Alkyne-Amine) coupling reaction to synthesize propargylamines. Propargylamines are important structural motifs in many biologically active compounds and are considered valuable intermediates in the synthesis of nitrogen-containing heterocycles.

The A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt.[6][7] This reaction is highly atomeconomical and allows for the efficient construction of propargylamines.[6]

Workflow for a Typical A³ Coupling Reaction



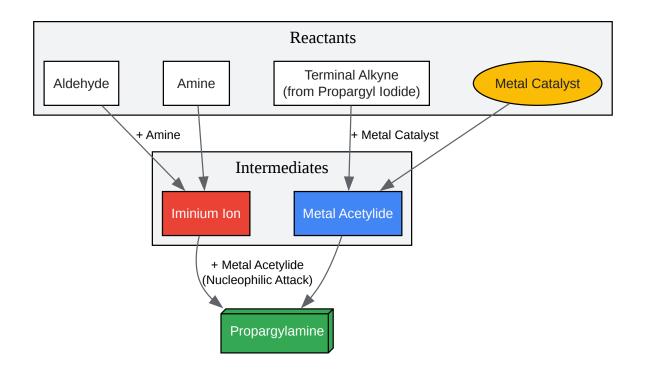


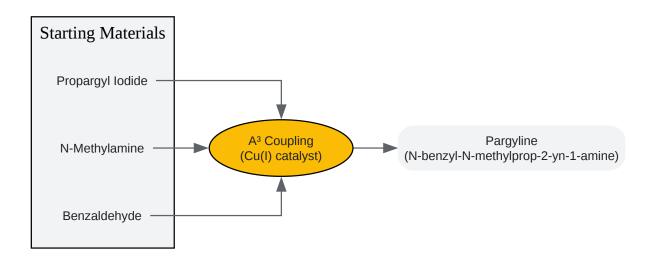
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Caption: A generalized workflow for the A³ coupling reaction.

Mechanism of the A³ Coupling Reaction The reaction mechanism generally involves the formation of a metal acetylide from the terminal alkyne and the in-situ formation of an iminium ion from the aldehyde and amine. The nucleophilic attack of the acetylide on the iminium ion yields the propargylamine product.[7][8]







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